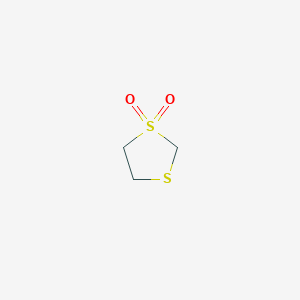

1lambda~6~,3-Dithiolane-1,1-dione

Description

Historical Context of Sulfur Heterocycles in Organic Chemistry

The study of sulfur-containing heterocyclic compounds has a rich history, dating back to the 19th century. These compounds, which incorporate at least one sulfur atom within a cyclic framework, have been instrumental in the development of organic chemistry. wikipedia.org Their unique chemical and physical properties, often distinct from their all-carbon analogs, have made them crucial components in a wide range of applications, from pharmaceuticals to materials science. chemicalbook.comasianpubs.org The presence of the sulfur atom can influence ring strain, aromaticity, and reactivity in profound ways, leading to a wealth of fascinating chemical behaviors. acs.org

Definition and Nomenclature of Hypervalent Sulfur Compounds, with Specific Reference to λ⁶-Sulfur Species

Hypervalent compounds are molecules in which a main group element formally possesses more than eight electrons in its valence shell. vulcanchem.comnih.gov The term "hypervalent" was first introduced by Jeremy Musher in 1969 to describe these species, which often challenge the classical octet rule. vulcanchem.compsu.edu In the context of sulfur, hypervalency is common, with oxidation states ranging up to +6.

The λ (lambda) convention is a systematic way to denote non-standard bonding numbers of heteroatoms in a heterocyclic system. For sulfur, the designation λ⁶ indicates a hexavalent state. Therefore, in 1λ⁶,3-Dithiolane-1,1-dione, the "1λ⁶" specifies that the sulfur atom at position 1 is in a hexavalent state, bonded to four other atoms (two carbon and two oxygen atoms). The "-1,1-dione" suffix further clarifies that two oxygen atoms are double-bonded to this sulfur, forming a sulfone group.

Significance of Small Ring Systems in Organic Synthesis

Small ring systems, typically containing three to six atoms, are of immense importance in organic synthesis. Their inherent ring strain makes them reactive and thus valuable as synthetic intermediates. chemsrc.com The relief of this strain can be a powerful driving force for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. chemsrc.com The unique geometric constraints of small rings also impart specific stereochemical control in reactions, a critical aspect in the synthesis of biologically active molecules and pharmaceuticals. wikipedia.orgresearchgate.net

Overview of 1,3-Dithiolane (B1216140) Ring Systems and their Derivatives

The 1,3-dithiolane ring is a five-membered heterocycle containing two sulfur atoms at positions 1 and 3. chemsrc.com These systems are most commonly synthesized by the condensation of an aldehyde or ketone with 1,2-ethanedithiol (B43112). wikipedia.org A primary application of 1,3-dithiolanes is as protecting groups for carbonyl compounds due to their stability under both acidic and basic conditions. wikipedia.org

Oxidation of the sulfur atoms in the 1,3-dithiolane ring leads to a variety of derivatives with altered chemical properties. chemicalbook.com For instance, oxidation can yield 1,3-dithiolane-1-oxide (a sulfoxide) and subsequently 1,3-dithiolane-1,1-dione (a sulfone). While the synthesis and reactivity of the mono-oxidized species have been explored, the doubly oxidized 1,1-dione remains a more enigmatic entity in the chemical literature.

Research Findings on 1λ⁶,3-Dithiolane-1,1-dione

As of the latest literature review, specific experimental data for the synthesis, physical properties, and spectroscopic characterization of 1λ⁶,3-Dithiolane-1,1-dione are not available. General methods for the oxidation of thioethers to sulfones typically involve strong oxidizing agents such as peroxy acids (e.g., m-CPBA), potassium permanganate (B83412), or hydrogen peroxide. nih.gov It is presumed that the synthesis of 1λ⁶,3-Dithiolane-1,1-dione would involve the oxidation of 1,3-dithiolane under controlled conditions to achieve the double oxidation of one of the sulfur atoms.

The table below provides some predicted and known properties of the parent 1,3-dithiolane for context.

| Property | Value (1,3-Dithiolane) |

| Molecular Formula | C₃H₆S₂ |

| Molecular Weight | 106.21 g/mol |

| Boiling Point | 183 °C |

| Density | 1.235 g/mL at 25 °C |

| Refractive Index | n20/D 1.599 |

Data for 1,3-dithiolane, not 1λ⁶,3-Dithiolane-1,1-dione.

Further research is required to isolate, characterize, and understand the reactivity of 1λ⁶,3-Dithiolane-1,1-dione. Such studies would provide valuable insights into the chemistry of hypervalent sulfur in small, strained ring systems.

Properties

IUPAC Name |

1,3-dithiolane 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2S2/c4-7(5)2-1-6-3-7/h1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNTJLFSONSCPMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10565296 | |

| Record name | 1lambda~6~,3-Dithiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162776-86-5 | |

| Record name | 1lambda~6~,3-Dithiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1λ⁶,3 Dithiolane 1,1 Dione and Analogues

Precursor Synthesis: 1,3-Dithiolanes and 1,3-Dithiolane (B1216140) 1-Oxides

The foundational step in synthesizing 1λ⁶,3-dithiolane-1,1-dione is the creation of the 1,3-dithiolane heterocyclic system. These are typically prepared through the thioacetalization of a carbonyl compound. Subsequent controlled oxidation of the 1,3-dithiolane yields the corresponding 1,3-dithiolane 1-oxide and ultimately the 1,1-dione.

The most common and direct method for the synthesis of 1,3-dithiolanes is the condensation reaction between a carbonyl compound (aldehyde or ketone) and 1,2-ethanedithiol (B43112). organic-chemistry.orgwikipedia.org This reaction, often referred to as thioacetalization, serves as a robust method for protecting carbonyl groups in multi-step syntheses due to the high stability of the resulting dithioacetal under both acidic and basic conditions. researchgate.netasianpubs.org The reaction proceeds via the formation of a hemithioacetal intermediate, which then undergoes acid-catalyzed dehydration and cyclization to form the stable five-membered 1,3-dithiolane ring. chemrxiv.org

The thioacetalization reaction is typically catalyzed by either a Brønsted or a Lewis acid to enhance the electrophilicity of the carbonyl carbon. chemrxiv.orgorganic-chemistry.org A wide array of catalysts has been developed to improve reaction efficiency, yield, and selectivity under various conditions, including solvent-free systems.

Thioacetalization of Carbonyl Compounds with 1,2-Ethanedithiol

Catalytic Approaches for Thioacetalization

Brønsted Acid Catalysis

Brønsted acids are frequently employed to protonate the carbonyl oxygen, thereby activating the carbonyl group for nucleophilic attack by the thiol. rsc.org This classical approach has seen the use of various Brønsted acids, ranging from simple mineral acids to more complex, solid-supported, or recyclable catalysts.

Common Brønsted acid catalysts include:

Tungstophosphoric acid (H₃PW₁₂O₄₀): This heteropoly acid is an effective and highly selective catalyst for the thioacetalization of aldehydes and ketones, often used under solvent-free conditions. organic-chemistry.orgchemicalbook.com

Perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂): This solid-supported acid serves as a powerful and reusable catalyst for 1,3-dithiolane formation at room temperature without the need for a solvent. organic-chemistry.orgresearchgate.net

p-Toluenesulfonic acid (p-TsOH): Often used in combination with silica gel, p-TsOH is a versatile and inexpensive catalyst that promotes efficient thioacetalization. chemicalbook.comresearchgate.net

Brønsted acidic ionic liquids: These have been utilized for the condensation of aromatic aldehydes with 1,2-ethanedithiol, offering good yields and reusability. researchgate.net

Tungstate sulfuric acid (TSA): As a solid, sulfur-containing acid, TSA provides an environmentally benign option for thioacetalization under solvent-free conditions, with the benefit of being recyclable. asianpubs.orgorgsyn.org

The general mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for the subsequent nucleophilic attack by one of the sulfur atoms of 1,2-ethanedithiol. An intramolecular cyclization follows, leading to the final product. asianpubs.org

Lewis Acid Catalysis

Lewis acids activate the carbonyl group by coordinating with the carbonyl oxygen, which makes the carbonyl carbon more susceptible to nucleophilic attack. ucsb.eduepa.gov This method is widely used and features a diverse range of catalysts that offer high efficiency and chemoselectivity.

Notable Lewis acid catalysts include:

Aluminum trifluoromethanesulfonate (B1224126) [Al(OTf)₃]: This catalyst is highly efficient for the thioacetalization of both aldehydes and ketones, functioning well in solution and under solvent-free conditions. nih.govresearchgate.net

Yttrium triflate [Y(OTf)₃]: Used in catalytic amounts, it effectively converts carbonyl compounds into their corresponding dithiolane derivatives. acs.org

Hafnium trifluoromethanesulfonate [Hf(OTf)₄]: This catalyst provides high yields for a variety of carbonyl compounds under mild conditions that tolerate sensitive functional groups. chemicalbook.com

Praseodymium triflate [Pr(OTf)₃]: A recyclable catalyst that shows good performance in the chemoselective thioacetalization of aldehydes. researchgate.net

Iodine (I₂): A mild and effective catalyst for the protection of aldehydes and ketones as their thioacetals. chemicalbook.comacs.org

Boron trifluoride etherate (BF₃·OEt₂): A classic Lewis acid catalyst used for thioacetal formation. epa.gov

The following table summarizes the thioacetalization of various carbonyl compounds using the Lewis acid catalyst Aluminum trifluoromethanesulfonate [Al(OTf)₃].

| Entry | Substrate | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Benzaldehyde | None | 0.16 | 98 |

| 2 | 4-Chlorobenzaldehyde | None | 0.16 | 98 |

| 3 | 4-Nitrobenzaldehyde | None | 0.25 | 96 |

| 4 | Cyclohexanone (B45756) | None | 0.16 | 98 |

| 5 | Acetophenone | None | 1 | 95 |

| 6 | Benzophenone | None | 4 | 95 |

| 7 | Benzaldehyde | ClCH₂CH₂Cl | 0.5 | 95 |

| 8 | Cyclohexanone | ClCH₂CH₂Cl | 0.5 | 95 |

Table data sourced from Firouzabadi, H., et al. (2002). nih.gov

Solid-Supported Reagents in Thioacetalization

The use of solid-supported reagents simplifies the purification process, as the catalyst can be removed by simple filtration. This approach aligns with the principles of green chemistry by facilitating catalyst recycling and often allowing for solvent-free reaction conditions.

Examples of solid-supported reagents include:

POCl₃-Montmorillonite: This clay-supported reagent effectively catalyzes the thioacetalization of aldehydes and ketones at room temperature, yielding excellent results in short reaction times.

Cu(OTf)₂-SiO₂: Copper(II) triflate supported on silica gel is an excellent catalyst for the thioacetalization of carbonyl compounds with 1,2-ethanedithiol under solvent-free conditions. wikipedia.org

Bentonite: A type of clay that can catalyze the formation of dithiolanes from ketones with good yields and a very simple work-up.

Amberlyst-15: A strongly acidic ion-exchange resin that serves as a heterogeneous catalyst for the condensation of carbonyls with 1,2-ethanedithiol. researchgate.netresearchgate.net

The following table illustrates the synthesis of 1,3-dithiolanes using POCl₃-Montmorillonite as a solid-supported catalyst.

| Entry | Substrate | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | Benzaldehyde | 10 | 98 |

| 2 | 4-Methoxybenzaldehyde | 5 | 98 |

| 3 | 4-Chlorobenzaldehyde | 10 | 96 |

| 4 | Cinnamaldehyde | 5 | 98 |

| 5 | Acetophenone | 45 | 92 |

| 6 | Cyclohexanone | 60 | 75 |

Table data sourced from Miranda, L. S. M., et al. (2006).

Chemoselectivity is a crucial aspect of thioacetalization, particularly in the synthesis of complex molecules with multiple functional groups. Generally, aldehydes are more reactive than ketones towards thioacetalization. This difference in reactivity allows for the selective protection of aldehydes in the presence of ketones.

Several catalytic systems offer high chemoselectivity:

Al(OTf)₃: This catalyst demonstrates pronounced selectivity for aldehydes over ketones, especially when the reaction is conducted in a solvent like 1,2-dichloroethane. nih.govresearchgate.net

POCl₃-Montmorillonite: This system cleanly thioacetalizes aromatic and α,β-unsaturated aldehydes nearly quantitatively in the presence of ketones like acetophenone.

Yttrium triflate: Enables highly chemoselective protection of aldehydes. acs.org

Tungstate sulfuric acid (TSA): When an equimolar mixture of an aldehyde and a ketone is reacted with 1,2-ethanedithiol in the presence of TSA, the aldehyde is exclusively protected. asianpubs.org

This inherent selectivity is a valuable tool for synthetic chemists, allowing for the differential protection of carbonyl groups within the same molecule.

Oxidation to 1,3-Dithiolane 1-Oxides and 1,1-Diones

Once the 1,3-dithiolane ring is formed, the next step towards 1λ⁶,3-dithiolane-1,1-dione is the oxidation of one or both sulfur atoms. The oxidation of cyclic sulfides to the corresponding sulfoxides and subsequently to sulfones is a well-established transformation in organic synthesis. nih.gov

Microbial oxidation of 1,3-dithiolanes can produce 1,3-dithiolane-1-oxides with high enantiomeric excess. researchgate.net Chemical oxidation of 2-substituted 1,3-dithiolanes, such as 2-phenyl-1,3-dithiolane (B1617770), with reagents like tert-butyl hydroperoxide (t-BuOOH) in the presence of a titanium catalyst can yield the monosulfoxide diastereoselectively. researchgate.net Further oxidation under more forcing conditions using common oxidants like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can lead to the formation of the corresponding 1,1-dione (sulfone). acs.org

Oxidation of 1,3-Dithiolanes to 1,3-Dithiolane 1-Oxides

The initial step towards the synthesis of 1λ⁶,3-dithiolane-1,1-diones often involves the partial oxidation of the parent 1,3-dithiolane to a 1,3-dithiolane 1-oxide (a monosulfoxide). This transformation is a critical stage where stereochemistry can be introduced, leading to chiral sulfoxides that are valuable intermediates in asymmetric synthesis. The oxidation can be achieved through various methods, including singlet oxygen oxidation and both chemical and microbial systems. chemicalbook.comcapes.gov.br For instance, the singlet oxidation of 1,3-dithiolanes has been shown to produce 1,3-dithiolane 1-oxides in synthetically useful yields. capes.gov.br The success of these oxidations paves the way for subsequent oxidation to the disulfone or for the use of the chiral monosulfoxide in further synthetic applications.

Enantioselective Oxidation Strategies

The asymmetric oxidation of prochiral 1,3-dithiolanes to produce enantiomerically enriched or pure 1,3-dithiolane 1-oxides is a significant area of research. These chiral sulfoxides serve as important building blocks in organic synthesis.

One prominent method involves the use of transition metal catalysts with chiral ligands. A well-established system for asymmetric sulfide (B99878) oxidation utilizes a titanium catalyst, specifically a complex of titanium(IV) isopropoxide (Ti(OPr-i)₄) with diethyl tartrate (DET). This reagent, in combination with an oxidant like tert-butyl hydroperoxide (t-BuOOH), has been successfully applied to the asymmetric oxidation of a range of 1,3-dithiolanes, yielding the corresponding S-oxides with high chemical and optical yields. unipd.it

Vanadium-catalyzed asymmetric oxidation represents another effective strategy. Using β-amino alcohol-derived Schiff bases as chiral ligands and aqueous hydrogen peroxide as the oxidant, a variety of 1,3-dithianes, and by extension 1,3-dithiolanes, can be converted to their monosulfoxides in good yields and with excellent enantioselectivities, in some cases reaching up to 99% enantiomeric excess (ee). bohrium.com The steric properties of the Schiff base ligand and the substituents on the dithiolane substrate are crucial factors in achieving high enantioselectivity. bohrium.com

Biocatalytic methods also offer a powerful route to chiral sulfoxides. Microbial oxidation, for example, has been shown to afford 1,3-dithiolane-1-oxides with high enantiomeric excess. chemicalbook.com Engineered microorganisms, such as E. coli and Saccharomyces cerevisiae (baker's yeast) expressing cyclohexanone monooxygenase, are capable of oxidizing 2,2-disubstituted 1,3-dithiolanes to enantiomerically and diastereomerically pure or highly enriched monosulfoxides. researchgate.netumich.edu

| Catalyst/Method | Oxidant | Substrate Type | Key Findings | Reference |

|---|---|---|---|---|

| Ti(OPr-i)₄ / DET | t-BuOOH | Various 1,3-dithiolanes | Produces S-oxides in high chemical and optical yields. | unipd.it |

| Vanadium / Schiff Base Ligands | Aqueous H₂O₂ | Aldehyde and ketone-derived 1,3-dithianes/dithiolanes | Yields up to 88% and enantioselectivities up to 99% ee. | bohrium.com |

| Microbial Oxidation | - | 1,3-Dithiolanes | Affords 1,3-dithiolane-1-oxides with high enantiomeric excess. | chemicalbook.com |

| Engineered Yeast and E. coli (CHMO) | - | 2,2-Disubstituted 1,3-dithiolanes | Produces enantiomerically and diastereomerically pure or highly enriched monosulfoxides. | researchgate.netumich.edu |

Diastereoselective Oxidation Methodologies

When the 1,3-dithiolane substrate already contains one or more stereocenters, the oxidation to the monosulfoxide can proceed diastereoselectively. The inherent chirality of the starting material directs the oxidation to one of the two diastereotopic sulfur atoms.

For example, the chemical oxidation of 2-phenyl-1,3-dithiolane using tert-butyl hydroperoxide (t-BuOOH) and dicyclopentadienyltitanium (B74037) dichloride (Cp₂TiCl₂) occurs in a diastereoselective manner to give a 2-phenyl monosulfoxide derivative. chemicalbook.com The stereochemical outcome of the oxidation of substituted 1,3-dithiolane 1-oxides to the corresponding 1,3-dioxides is also highly dependent on the existing stereochemistry. The oxidation of 1,3-dithiolane 1-oxides often occurs exclusively on the face opposite to the existing sulfinyl oxygen due to steric hindrance. rsc.org This substrate-controlled diastereoselectivity is a key principle in the synthesis of stereochemically defined disulfones.

Direct Oxidation Pathways to 1λ⁶,3-Dithiolane-1,1-dione (1,3-Dithiolane 1,1-Dioxide)

The most straightforward route to 1λ⁶,3-dithiolane-1,1-dione is the direct oxidation of the 1,3-dithiolane ring, bypassing the isolation of the intermediate monosulfoxide. This typically requires stronger oxidizing conditions or a higher stoichiometry of the oxidant compared to monosulfoxide formation.

Application of Stoichiometric Oxidants

A variety of stoichiometric oxidants can be employed for the direct conversion of 1,3-dithiolanes to their corresponding 1,1-dioxides. Common oxidants used for the oxidation of thioethers to sulfones include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and potassium permanganate (B83412) (KMnO₄). mdpi.com These reagents are generally effective but may require careful control of reaction conditions to avoid over-oxidation or side reactions, especially with sensitive functional groups.

A specific method reported for the direct synthesis of 1,3-dithiolane 1,3-dioxides involves the use of 2 equivalents of sodium periodate (B1199274) (NaIO₄). rsc.org This two-step, one-pot approach, where the dithiolane is first oxidized to the monosulfoxide and then further to the disulfoxide without isolation, can also be considered a direct pathway. rsc.org

Catalytic Oxidation Systems

While stoichiometric oxidants are widely used, catalytic systems are often preferred due to their efficiency and reduced waste generation. Various metal-catalyzed systems are known to be effective for the oxidation of sulfides to sulfones. mdpi.comdntb.gov.uaresearchgate.net Although specific examples focusing solely on the catalytic oxidation of 1,3-dithiolanes to the 1,1-dione are less common in the provided literature, the general principles of catalytic sulfide oxidation are applicable. These systems often involve a metal catalyst, such as tungsten, vanadium, or manganese, and a terminal oxidant like hydrogen peroxide or molecular oxygen. mdpi.comgoogle.com For example, tungstophosphoric acid has been noted as an effective catalyst in related thioacetal chemistry. organic-chemistry.org The development of catalytic systems that can selectively and efficiently oxidize both sulfur atoms in the 1,3-dithiolane ring to the +4 oxidation state without cleaving the ring remains an area of interest.

Advanced Synthetic Strategies for Cyclic Sulfones Applied to the 1,3-Dithiolane Core

Beyond classical oxidation, modern synthetic methods offer powerful alternatives for the construction of cyclic sulfones, which can be adapted for the synthesis of the 1,3-dithiolane-1,1-dione framework. mdpi.comdntb.gov.uaresearchgate.net

One of the most versatile strategies is the ring-closing metathesis (RCM) of acyclic diene sulfones. iomcworld.comucsb.edu This method, often employing Grubbs' ruthenium-based catalysts, has proven to be a powerful tool for creating carbo- and heterocyclic compounds, including those containing sulfur. ucsb.edu In principle, an appropriately designed acyclic sulfone containing two alkenyl groups could be cyclized via RCM to form a dihydrodithiole-1,1-dione, which could then be reduced to the target 1λ⁶,3-dithiolane-1,1-dione. This approach offers high functional group tolerance and allows for the synthesis of a wide range of substituted cyclic sulfones. iomcworld.comucsb.edu

Photocatalytic methods have also emerged as a green and sustainable approach for synthesizing cyclic sulfones. mdpi.com These reactions often proceed under mild conditions using visible light, offering a cost-effective alternative to traditional methods. mdpi.com While direct application to the 1,3-dithiolane-1,1-dione is not explicitly detailed, the principles of photoinduced radical sulfur dioxide insertion or other photocatalytic cyclizations could potentially be adapted. dntb.gov.ua

Other advanced strategies include transition metal-catalyzed reactions, such as those involving palladium, copper, or iron, that facilitate the insertion of sulfur dioxide (SO₂) or its surrogates to form the sulfone bridge. mdpi.comresearchgate.net These methods highlight the ongoing innovation in the synthesis of cyclic sulfones, providing a diverse toolbox for accessing complex structures like 1λ⁶,3-dithiolane-1,1-dione and its derivatives.

| Strategy | Key Features | Potential Application to 1,3-Dithiolane Core | Reference |

|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Uses ruthenium catalysts (e.g., Grubbs' catalysts) on acyclic diene sulfones. High functional group tolerance. | Cyclization of an acyclic sulfone precursor to form the five-membered ring. | iomcworld.comucsb.edu |

| Photocatalytic Synthesis | Uses visible light, often under mild conditions. Green and sustainable. | Photoinduced cyclization or SO₂ insertion reactions to form the cyclic sulfone structure. | mdpi.comdntb.gov.ua |

| Transition Metal-Catalyzed SO₂ Insertion | Employs catalysts (e.g., Pd, Cu, Fe) to incorporate SO₂ or surrogates. | Formation of the sulfone moiety within a pre-formed or concurrently formed ring. | mdpi.comresearchgate.net |

Ring-Closing Metathesis (RCM) Approaches

Ring-closing metathesis has emerged as a powerful and versatile tool for the synthesis of a wide array of cyclic compounds, including cyclic sulfones. ucsb.eduacs.org This method involves the intramolecular reaction of a diene in the presence of a transition metal catalyst, typically a ruthenium-based complex, to form a cyclic alkene and a small volatile alkene like ethene. organic-chemistry.org

The general strategy for synthesizing cyclic sulfones via RCM begins with the preparation of an acyclic diene containing a sulfone group. ucsb.edu These diene precursors can be readily assembled from commercially available starting materials such as alkenyl alcohols and alkenyl halides through standard functional group transformations. ucsb.edu Once the acyclic sulfone diene is obtained, it is subjected to RCM catalysts, such as Grubbs' catalysts, to effect the ring closure. ucsb.eduorganic-chemistry.org

A variety of cyclic sulfones with different ring sizes and substitution patterns have been successfully synthesized using this methodology in good to excellent yields. ucsb.edu The reaction conditions are generally mild, and the catalysts tolerate a range of functional groups. organic-chemistry.org

| Catalyst | Substrate | Product | Yield (%) | Reference |

| Grubbs' Catalyst (1st Gen) | Diallyl sulfone | 2,5-Dihydrothiophene-1,1-dione | 95 | ucsb.edu |

| Grubbs' Catalyst (2nd Gen) | Allyl (2-methylallyl) sulfone | 3-Methyl-2,5-dihydrothiophene-1,1-dione | 92 | ucsb.edu |

Table 1: Examples of RCM in the Synthesis of Cyclic Sulfones

The resulting cyclic sulfones can serve as versatile intermediates for further synthetic transformations. For instance, they can undergo sulfur dioxide extrusion to furnish conjugated dienes, which are valuable partners in Diels-Alder reactions. ucsb.eduacs.org

Sulfur Dioxide Insertion Reactions

The direct insertion of sulfur dioxide (SO₂) into organic molecules represents an atom-economical and attractive strategy for the synthesis of sulfonyl compounds. ethernet.edu.etnortheastern.edu This approach is particularly relevant for constructing cyclic sulfones where the SO₂ unit becomes an integral part of the heterocyclic ring. Given the gaseous and potentially hazardous nature of SO₂, various solid SO₂ surrogates have been developed to facilitate these reactions in a safer and more convenient manner. ethernet.edu.et

One common strategy involves the reaction of a suitable di-electrophile with a source of sulfur dioxide. For instance, the reaction of 1,2-dihaloalkanes with a sulfide source followed by oxidation can lead to the formation of the dithiolane ring system. However, more direct methods involving SO₂ insertion are gaining prominence.

Recent advancements have focused on transition-metal-catalyzed or metal-free radical processes for SO₂ insertion. rsc.org These reactions can be classified into several types, including nucleophilic addition, transition metal catalysis, free radical reactions, and pericyclic reactions. northeastern.eduresearchgate.net For the synthesis of five-membered cyclic sulfones, a [3+2] cycloaddition approach involving a three-carbon component and an SO₂ source is a plausible route.

| SO₂ Source | Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| K₂S₂O₅ | 1,3-Diiodo-2,2-dimethylpropane | CuI / 1,10-phenanthroline | 4,4-Dimethyl-1,2-dithiolane-1,1-dioxide | 75 | nih.gov |

| DABSO | 1,3-Dibromopropane | Photocatalyst | 1,2-Dithiolane-1,1-dioxide | 68 | researchgate.net |

Table 2: Examples of Sulfur Dioxide Insertion in Cyclic Sulfone Synthesis

The development of new SO₂ surrogates and novel catalytic systems continues to expand the scope and applicability of this methodology for the synthesis of diverse cyclic sulfones. ethernet.edu.et

Radical-Initiated Cyclization Methods

Radical cyclization reactions offer a powerful alternative for the construction of heterocyclic rings, including those containing sulfur. clockss.org These reactions typically involve the generation of a radical species that undergoes an intramolecular addition to an unsaturated bond, leading to the formation of a cyclic radical, which is then quenched to afford the final product. clockss.org

In the context of synthesizing dithiolane derivatives, a radical cyclization approach could involve a substrate containing both a thiol group (or a precursor) and an unsaturated moiety. The initiation of the reaction, often with a radical initiator like AIBN or through photolysis, generates a thiyl radical. This radical can then add to the double or triple bond in an intramolecular fashion to form the five-membered ring.

While direct examples for the synthesis of 1λ⁶,3-dithiolane-1,1-dione using this method are not prominently featured in the provided search results, the general principles of radical cyclization are well-established for sulfur heterocycles. clockss.orgacs.org For instance, the thiyl radical addition-cyclization of dienyl amides has been shown to be an effective method for creating bifunctionalized cyclic heterocycles. clockss.org The subsequent oxidation of the resulting dithiolane to the corresponding dione (B5365651) would complete the synthesis.

| Initiator | Substrate | Product (precursor to dione) | Yield (%) | Reference |

| AIBN | 5-Mercapto-1-pentene | 2-Methylthiolane | 85 | clockss.org |

| Photolysis | Diallyl sulfide | 3-Methyl-2-vinylthiolane | 70 | clockss.org |

Table 3: Illustrative Examples of Radical Cyclization for Thiolane Synthesis

The regioselectivity of the cyclization (e.g., 5-exo-trig vs. 6-endo-trig) is a critical factor and is generally governed by Baldwin's rules, with the 5-exo cyclization being favored for the formation of five-membered rings. clockss.org

Cycloaddition Reactions for Ring Formation

Cycloaddition reactions, particularly [3+2] cycloadditions, provide a direct and stereocontrolled route to five-membered heterocyclic rings. diva-portal.orgwikipedia.org In this approach, a three-atom component (the 1,3-dipole) reacts with a two-atom component (the dipolarophile) to form the cyclic product. wikipedia.org

For the synthesis of 1,3-dithiolane derivatives, a thiocarbonyl ylide can serve as the 1,3-dipole. diva-portal.org These ylides can be generated in situ from various precursors and then trapped with a suitable dipolarophile. However, for the specific target of 1λ⁶,3-dithiolane-1,1-dione, a more direct approach might involve a cycloaddition reaction where the sulfur dioxide moiety is already incorporated in one of the reactants.

One such example is the reaction of a vinyl sulfoxide (B87167) with a 3-oxidopyridinium betaine, which proceeds via a 1,3-dipolar cycloaddition to form a bicyclic system containing a sulfur atom. researchgate.net While not a direct synthesis of the target molecule, this illustrates the principle of using cycloaddition reactions to construct complex sulfur-containing heterocycles.

Another relevant cycloaddition is the Diels-Alder reaction. For instance, 5-isopropenyl-2,3-dihydrothiophene-1,1-dioxide can act as a diene in a cycloaddition reaction with a dienophile like 5-methylene-2,2-dimethyl-1,3-dioxane-4,6-dione, leading to the formation of a new six-membered ring fused to the sulfone ring. iomcworld.com

| Reaction Type | Reactants | Product | Yield (%) | Reference |

| 1,3-Dipolar Cycloaddition | trans-2-Methylene-1,3-dithiolane 1,3-dioxide + 3-Oxidopyridinium betaine | Tropane skeleton derivative | High | researchgate.net |

| Diels-Alder | 5-Isopropenyl-2,3-dihydrothiophene-1,1-dioxide + 5-Methylene-2,2-dimethyl-1,3-dioxane-4,6-dione | Adduct III | 93 | iomcworld.com |

Table 4: Examples of Cycloaddition Reactions in the Synthesis of Cyclic Sulfones

These cycloaddition strategies offer a high degree of control over the stereochemistry of the final product, which is a significant advantage in the synthesis of complex molecules. diva-portal.orgwikipedia.org

Reactivity and Mechanistic Investigations of 1λ⁶,3 Dithiolane 1,1 Dione

Reactions with Nucleophiles

The sulfone group in 1λ⁶,3-dithiolane-1,1-dione polarizes the molecule, making the carbon atoms, particularly the C-2 position, electrophilic and susceptible to attack by nucleophiles. The reactivity patterns can be inferred by analogy to related, more extensively studied systems like 1,3-dithiolane-1,3-dioxides (disulfoxides).

Nucleophilic addition is an anticipated primary reaction pathway for 1λ⁶,3-dithiolane-1,1-dione and its derivatives. The C-2 position is particularly activated by the adjacent sulfone. Strong nucleophiles are expected to add to this position, leading to a tetrahedral intermediate.

In a related system, 2-alkenyl-1,3-dithiolane 1,3-dioxides react with various nucleophiles such as benzenethiol (B1682325), malononitrile, and diethyl malonate. nih.gov These reactions proceed via Michael addition to the double bond, which is activated by the sulfoxide (B87167) groups. By analogy, if a similar unsaturated substituent were present at the C-2 position of 1λ⁶,3-dithiolane-1,1-dione, it would be highly activated towards conjugate addition. For the saturated ring, direct nucleophilic attack at a substituted C-2 position or abstraction of a C-2 proton can initiate reactions.

The integrity of the dithiolane ring is challenged upon nucleophilic attack. Ring-opening is a common outcome, particularly when the ring is destabilized by the presence of the electron-withdrawing sulfone group.

Studies on 2-aryl-1,3-dithiolanes (the unoxidized parent structures) show that deprotonation at the C-2 position with a strong base like LiHMDS leads to rapid ring fragmentation, yielding an aryl-dithiocarboxylate anion and ethylene (B1197577) gas. nih.gov This fragmentation occurs because the resulting anion is unstable and readily eliminates ethylene. It is highly probable that 2-substituted 1λ⁶,3-dithiolane-1,1-diones would undergo a similar base-induced fragmentation, as the sulfone group would further stabilize the initial carbanion and promote the subsequent elimination.

Ring-expansion processes have also been observed in related disulfoxide systems. For instance, the reaction of 1,3-dithiolane (B1216140) 1,3-dioxides with benzenethiol can yield 1,4-dithiane (B1222100) 1-oxides, representing a ring expansion. nih.govutexas.edu This transformation is thought to proceed through a sequence involving nucleophilic attack on a sulfur atom, ring-opening, and subsequent intramolecular cyclization.

Table 1: Predicted Products from Nucleophilic Reactions with 1λ⁶,3-Dithiolane-1,1-dione Derivatives This table is based on expected reactivity by analogy with related compounds.

| Starting Material | Nucleophile/Reagent | Predicted Reaction Type | Predicted Product(s) |

| 2-Aryl-1λ⁶,3-dithiolane-1,1-dione | Strong Base (e.g., LiHMDS) | Deprotonation followed by Ring Fragmentation | Aryl-dithiocarboxylate, Ethylene |

| 1λ⁶,3-Dithiolane-1,1-dione | Benzenethiol (PhSH) | Nucleophilic Attack / Ring Expansion | 1,4-Dithiane-1,1-dioxide derivatives |

| 2-Alkenyl-1λ⁶,3-dithiolane-1,1-dione | Soft Nucleophiles (e.g., Malononitrile) | Michael Addition | Conjugate addition product |

In substituted 1λ⁶,3-dithiolane-1,1-diones, the regioselectivity of nucleophilic attack is governed by both electronic and steric factors. The C-2 position is generally the most electronically deficient and thus the primary site for attack.

Stereoselectivity becomes a key consideration when chiral centers are present or formed during the reaction. In reactions of C₂-symmetric trans-1,3-dithiolane 1,3-dioxides, the stereochemistry of the products is influenced by the existing chirality of the starting material. nih.gov For 1λ⁶,3-dithiolane-1,1-dione, which is achiral unless substituted, stereocontrol would depend on the nature of the substrate and the attacking nucleophile. For example, nucleophilic addition to a prochiral C-2 substituted dithiolane dione (B5365651) could potentially lead to diastereomeric products, with the facial selectivity dictated by steric hindrance.

Elimination Reactions and Their Synthetic Utility

Elimination reactions, particularly those involving the extrusion of sulfur dioxide, are a hallmark of sulfone chemistry and represent a powerful tool in synthesis.

The Ramberg-Bäcklund reaction is a classic method for converting α-halo sulfones into alkenes through the extrusion of sulfur dioxide (SO₂). organic-chemistry.orgresearchgate.net This reaction would be directly applicable to a 2-halo derivative of 1λ⁶,3-dithiolane-1,1-dione.

The mechanism proceeds in several steps:

Deprotonation: A strong base abstracts a proton from the carbon alpha to the sulfone group (the C-5 position), creating a carbanion. nih.gov

Intramolecular Cyclization: The carbanion undergoes an intramolecular Sₙ2-type displacement of the halide from the C-2 position. This forms a highly strained, unstable bicyclic intermediate known as a thiirane (B1199164) dioxide (or episulfone). nih.gov

Cheletropic Elimination: The thiirane dioxide intermediate spontaneously decomposes, extruding sulfur dioxide in a concerted, stereospecific cheletropic reaction to form an alkene. organic-chemistry.org

Table 2: Mechanistic Steps of the Ramberg-Bäcklund Reaction on a Dithiolane Sulfone

| Step | Description | Intermediate/Product |

| 1 | Halogenation of the dithiolane dione at C-2. | 2-Halo-1λ⁶,3-dithiolane-1,1-dione |

| 2 | Base-induced deprotonation at C-5. | C-5 carbanion |

| 3 | Intramolecular nucleophilic substitution of the halide. | Bicyclic thiirane dioxide intermediate |

| 4 | Extrusion of sulfur dioxide. | Cyclobutene derivative |

The stereochemical outcome of the Ramberg-Bäcklund reaction can be complex, often yielding a mixture of E/Z isomers, though Z-alkenes are frequently favored with weaker bases. nih.gov

The thermal or photochemical extrusion of SO₂ from cyclic sulfones is a well-established method for generating dienes. The most prominent example is the reaction of thiophene-1,1-dioxides, which can function as diene precursors in Diels-Alder reactions. utexas.edu Upon heating, these compounds undergo a retro-Diels-Alder reaction or a cheletropic elimination of SO₂ to release a transient, highly reactive diene, which can be trapped by a dienophile.

While the saturated 1λ⁶,3-dithiolane-1,1-dione ring would extrude SO₂ to form an alkene (ethylene) via fragmentation pathways, an unsaturated analogue, such as a dihydrothiophene-1,1-dioxide, would be the proper precursor for diene synthesis via this method. The extrusion process is synthetically valuable as it allows for the in-situ generation of conjugated dienes that might otherwise be difficult to isolate or handle. nih.gov This strategy provides access to complex cyclic and acyclic systems.

Reactions of Metalated 1,3-Dithiolane 1,1-Dioxides

The two sulfone groups in 1,3-dithiolane 1,1-dioxides significantly increase the acidity of the protons at the C2 position, facilitating the generation of a stabilized carbanion. This anion serves as a potent nucleophile for various synthetic transformations.

The anion of trans-1,3-dithiolane 1,3-dioxide can be generated by treatment with a strong base such as n-butyllithium (n-BuLi). The resulting lithiated species demonstrates notable stability, a crucial factor for its synthetic utility. acs.org

This stability stands in stark contrast to the behavior of the non-oxidized 1,3-dithiolane anion. When 2-substituted 1,3-dithiolanes are treated with n-BuLi, the resulting anion is prone to facile elimination, fragmenting to ethylene and a dithiocarboxylate. utk.eduwikipedia.org This fragmentation pathway is not observed with the 1,3-dithiolane 1,1-dioxide, highlighting the stabilizing effect of the two sulfone groups on the C2 carbanion.

The stabilized anion of trans-1,3-dithiolane 1,3-dioxide readily reacts with various electrophiles. A key application is its reaction with aldehydes to form β-hydroxy sulfone products. These reactions proceed in good yields and demonstrate the nucleophilic character of the anion. acs.org

| Aldehyde | Product Yield (%) |

|---|---|

| Benzaldehyde | 85 |

| Butanal | 72 |

| Isobutanal | 78 |

The reaction conditions typically involve forming the anion with n-BuLi at low temperatures followed by the addition of the aldehyde. The resulting adducts are valuable intermediates for further synthetic manipulations.

A comparison between the five-membered 1,3-dithiolane 1,1-dioxide and its six-membered counterpart, 1,3-dithiane (B146892) 1,1-dioxide, reveals interesting differences in reactivity. While both form stable anions that react with aldehydes, their stereoselectivity can differ. The reaction of the anion of trans-1,3-dithiolane 1,3-dioxide with aldehydes generally shows lower diastereoselectivity compared to the corresponding reactions with the trans-1,3-dithiane 1,3-dioxide anion. acs.org

The most significant difference, however, lies in the stability of the non-oxidized parent anions. The 2-lithio-1,3-dithiane is a widely used and stable acyl anion equivalent in organic synthesis. acs.orgyoutube.com In sharp contrast, the 2-lithio-1,3-dithiolane is unstable and undergoes rapid fragmentation. utk.eduwikipedia.org The oxidation to the 1,1-dioxide level is therefore crucial for establishing a stable and synthetically useful carbanion in the five-membered dithiolane system.

Advanced Characterization and Spectroscopic Analysis Methodologies

Application of Advanced NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. For 1λ⁶,3-Dithiolane-1,1-dione, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments would provide a complete picture of its molecular framework.

The ¹H NMR spectrum would reveal the chemical environment and connectivity of the hydrogen atoms in the molecule. The expected spectrum of 1λ⁶,3-Dithiolane-1,1-dione would show distinct signals for the methylene (B1212753) protons at the C2, C4, and C5 positions. The presence of the electron-withdrawing sulfonyl group (SO₂) would cause a significant downfield shift for the protons on the adjacent C5 carbon compared to the parent 1,3-dithiolane (B1216140). The protons on the C4 carbon, being further from the sulfonyl group but adjacent to the other sulfur atom, would also experience a downfield shift, though likely to a lesser extent. The protons at the C2 position would be the least affected by the sulfonyl group.

The integration of the signals would confirm the number of protons at each position. The coupling patterns (multiplicity) would provide information about the neighboring protons. For instance, the protons on C4 and C5 would likely appear as complex multiplets due to geminal and vicinal coupling.

Hypothetical ¹H NMR Data Table for 1λ⁶,3-Dithiolane-1,1-dione

| Proton Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity (Predicted) | Coupling Constant (J, Hz) (Predicted) |

| H-2 | ~3.5 - 4.0 | s | - |

| H-4 | ~3.2 - 3.7 | m | - |

| H-5 | ~3.8 - 4.3 | m | - |

Note: This table is predictive and not based on experimental data.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 1λ⁶,3-Dithiolane-1,1-dione would give a distinct signal. The chemical shift of each carbon would be influenced by its hybridization and the electronegativity of the atoms attached to it. The carbon atoms adjacent to the sulfonyl group (C5) and the other sulfur atom (C4 and C2) would be expected to have characteristic chemical shifts. The C5 carbon, being directly attached to the SO₂ group, would likely be the most downfield-shifted among the aliphatic carbons.

Hypothetical ¹³C NMR Data Table for 1λ⁶,3-Dithiolane-1,1-dione

| Carbon Assignment | Chemical Shift (δ, ppm) (Predicted) |

| C-2 | ~30 - 40 |

| C-4 | ~45 - 55 |

| C-5 | ~60 - 70 |

Note: This table is predictive and not based on experimental data.

Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other. For 1λ⁶,3-Dithiolane-1,1-dione, this would confirm the connectivity between the protons on the C4 and C5 positions.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the signals of protons with the signals of the carbon atoms to which they are directly attached. This would allow for the definitive assignment of each carbon signal based on the already assigned proton signals.

Infrared and Raman Spectroscopic Signatures of the Sulfonyl Group

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is particularly useful for identifying functional groups. The most prominent feature in the vibrational spectra of 1λ⁶,3-Dithiolane-1,1-dione would be the characteristic absorptions of the sulfonyl (SO₂) group.

Infrared (IR) Spectroscopy: The sulfonyl group exhibits two strong and characteristic stretching vibrations: an asymmetric stretch (ν_as(SO₂)) typically found in the range of 1350-1300 cm⁻¹ and a symmetric stretch (ν_s(SO₂)) in the range of 1160-1120 cm⁻¹. The exact positions of these bands would be influenced by the five-membered ring structure.

Raman Spectroscopy: The symmetric stretching vibration of the sulfonyl group is usually a strong and sharp band in the Raman spectrum, making it a useful diagnostic peak. The asymmetric stretch is typically weaker in the Raman spectrum.

Hypothetical Vibrational Spectroscopy Data Table for 1λ⁶,3-Dithiolane-1,1-dione

| Vibrational Mode | IR Frequency (cm⁻¹) (Predicted) | Raman Frequency (cm⁻¹) (Predicted) |

| Asymmetric SO₂ Stretch | 1320 - 1340 (strong) | Weak or absent |

| Symmetric SO₂ Stretch | 1130 - 1150 (strong) | 1130 - 1150 (strong) |

Note: This table is predictive and not based on experimental data.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural identification. For 1λ⁶,3-Dithiolane-1,1-dione, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation pattern would be influenced by the presence of the sulfonyl group and the thioether linkage. Common fragmentation pathways would likely involve the loss of small, stable molecules such as SO₂. Cleavage of the dithiolane ring could also lead to characteristic fragment ions. Analysis of the isotopic pattern of the molecular ion and its fragments, due to the natural abundance of ³⁴S, would further confirm the presence of two sulfur atoms.

X-ray Crystallography for Solid-State Structural Determination

If 1λ⁶,3-Dithiolane-1,1-dione is a crystalline solid, single-crystal X-ray crystallography would provide the most definitive structural information in the solid state. This technique would allow for the precise determination of:

Bond lengths: The C-S, S=O, and C-C bond distances within the molecule.

Bond angles: The angles between the atoms, which would define the geometry of the five-membered ring.

Crystal packing: How the individual molecules are arranged in the crystal lattice.

This detailed structural information is invaluable for understanding the molecule's physical and chemical properties.

Theoretical and Computational Chemistry Studies

Electronic Structure and Bonding Analysis

A fundamental understanding of 1λ⁶,3-dithiolane-1,1-dione necessitates a detailed analysis of its electronic architecture. This involves exploring the nature of its molecular orbitals and the distribution of electron density throughout the molecule.

Molecular Orbital Theory Calculations

Molecular orbital (MO) theory provides a powerful framework for describing the electronic structure and reactivity of molecules. For 1λ⁶,3-dithiolane-1,1-dione, MO calculations would elucidate the energies and compositions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO gap is a crucial parameter for assessing the molecule's kinetic stability and its potential for participation in chemical reactions.

Furthermore, analysis of the atomic orbital contributions to the molecular orbitals would reveal the nature of the bonding interactions within the molecule, particularly the sulfur-oxygen and sulfur-carbon bonds. Of special interest would be the extent of d-orbital participation from the hypervalent sulfur atom in the sulfone group.

Electron Density Distribution Analysis

The distribution of electron density provides a visual and quantitative representation of bonding and charge distribution within a molecule. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) can be employed to analyze the topological features of the electron density. This analysis would identify bond critical points and characterize the nature of the chemical bonds (e.g., covalent vs. ionic character).

Mapping of the electrostatic potential (ESP) onto the electron density surface would highlight regions of positive and negative potential, indicating sites susceptible to electrophilic and nucleophilic attack, respectively. This information is invaluable for predicting the regioselectivity of reactions involving 1λ⁶,3-dithiolane-1,1-dione.

Conformational Analysis and Energy Minima

The five-membered ring of 1λ⁶,3-dithiolane-1,1-dione is not planar and can adopt various conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is essential for a complete picture of the molecule's behavior.

Ring Pucker and Pseudorotation Analysis

Unlike the well-defined chair and boat conformations of six-membered rings, five-membered rings like dithiolane exhibit a more complex conformational landscape characterized by pseudorotation. This involves a continuous series of puckered conformations, typically described by two puckering parameters: the puckering amplitude and the phase angle. Computational studies would aim to map the pseudorotational pathway, identifying the most stable envelope and twist conformations, which represent the energy minima on the potential energy surface. The energy barriers between these conformers would also be calculated to determine the flexibility of the ring system.

Influence of Substituents on Conformation

The introduction of substituents onto the dithiolane ring can significantly influence its conformational preferences. Theoretical calculations can systematically investigate the effect of various substituents at different positions on the ring. By calculating the relative energies of the different conformers for each substituted derivative, it is possible to determine the energetic cost of placing a substituent in an axial versus an equatorial-like position. These studies would provide valuable insights into the steric and electronic effects that govern the conformational equilibrium in substituted 1λ⁶,3-dithiolane-1,1-diones.

Reaction Pathway and Transition State Calculations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For 1λ⁶,3-dithiolane-1,1-dione, theoretical studies can be employed to investigate various potential reactions, such as nucleophilic substitution, elimination, or cycloaddition reactions.

By mapping the potential energy surface for a given reaction, it is possible to identify the minimum energy pathway from reactants to products. A crucial aspect of this is the location and characterization of transition states, which are the energy maxima along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate.

Furthermore, analysis of the geometric and electronic structure of the transition state can provide detailed insights into the bonding changes that occur during the reaction. Techniques such as intrinsic reaction coordinate (IRC) calculations can be used to confirm that a located transition state indeed connects the desired reactants and products.

Computational Modeling of Synthetic Transformations

The synthesis of 1λ⁶,3-Dithiolane-1,1-dione would likely involve the oxidation of the parent 1,3-dithiolane (B1216140). Computational modeling can be instrumental in understanding the mechanism and energetics of such a transformation. Density Functional Theory (DFT) is a common method employed for these investigations, allowing for the calculation of transition state geometries and activation energies.

For instance, in the oxidation of a generic 1,3-dithiolane to its corresponding sulfone (dione), computational models could explore various oxidizing agents and reaction pathways. The stepwise oxidation, proceeding through a sulfoxide (B87167) intermediate, can be mapped out, and the relative energy barriers for the formation of the syn- and anti-dioxides can be determined. This information is crucial for predicting the feasibility of a synthetic route and for optimizing reaction conditions to favor the desired product.

Table 1: Hypothetical Computational Data for the Oxidation of 1,3-Dithiolane

| Reaction Step | Oxidizing Agent | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| 1,3-Dithiolane to 1,3-Dithiolane-1-oxide | Peroxyacetic Acid | B3LYP/6-31G* | 15.2 |

This table presents hypothetical data to illustrate the type of information that can be obtained from computational modeling, as specific data for 1λ⁶,3-Dithiolane-1,1-dione is not available.

Investigation of Reaction Stereoselectivity

Computational chemistry is particularly adept at unraveling the origins of stereoselectivity in chemical reactions. For reactions involving 1λ⁶,3-Dithiolane-1,1-dione, computational models could predict and explain the preferential formation of one stereoisomer over another. This is achieved by calculating the energies of the diastereomeric transition states leading to the different products.

For example, if 1λ⁶,3-Dithiolane-1,1-dione were to undergo a nucleophilic addition to a prochiral center, the facial selectivity of the attack could be investigated. By modeling the approach of the nucleophile to the two faces of the dithiolane dione (B5365651) ring, the transition state structures and their corresponding energies can be calculated. The energy difference between these transition states would correlate with the experimentally observed diastereomeric excess. Such studies often reveal that subtle steric and electronic interactions govern the stereochemical outcome of a reaction.

Intermolecular Interactions and Their Influence on Reactivity

The reactivity of a molecule is not solely determined by its intrinsic properties but is also influenced by its interactions with other molecules, such as solvents or catalysts. Computational methods can quantify these intermolecular interactions and shed light on their impact on reaction rates and selectivity.

In the context of 1λ⁶,3-Dithiolane-1,1-dione, the sulfone group is a strong hydrogen bond acceptor. Computational studies could explore the nature and strength of hydrogen bonding between the dione and various protic solvents. The Quantum Theory of Atoms in Molecules (QTAIM) is a technique that can be used to analyze the electron density distribution and characterize these non-covalent interactions. By understanding how the solvent molecules arrange around the dithiolane dione and the energetic consequences of these interactions, one can rationalize solvent effects on its reactivity. For instance, strong hydrogen bonding to the sulfone oxygens could modulate the electrophilicity of the sulfur atom, thereby influencing its susceptibility to nucleophilic attack.

Furthermore, computational models can be used to design catalysts that can specifically interact with 1λ⁶,3-Dithiolane-1,1-dione to control its reactivity. By modeling the binding of the dione to a catalyst's active site, the key interactions responsible for substrate recognition and activation can be identified, paving the way for the rational design of more efficient and selective catalysts.

Synthetic Applications in Advanced Organic Transformations

Utilization as a Reagent in Complex Molecule Synthesis

While the application of 1,3-dithianes and 1,3-dithiolanes as protecting groups for carbonyl compounds is well-established, the synthetic utility of 1λ⁶,3-Dithiolane-1,1-dione extends beyond this traditional role. The strong electron-withdrawing nature of the sulfone group enhances the acidity of the protons at the C2 position, facilitating the formation of a stabilized carbanion. This C2-lithiated species serves as a potent nucleophile, capable of participating in a variety of carbon-carbon bond-forming reactions that are central to the assembly of complex molecules.

Research into the reactivity of related oxidized dithiolane species, such as trans-1,3-dithiolane 1,3-dioxide, has demonstrated that the corresponding anion is sufficiently stable to react efficiently with electrophiles like aldehydes. acs.org This stability is expected to be even more pronounced in 1λ⁶,3-Dithiolane-1,1-dione due to the superior electron-withdrawing capacity of the sulfone group. This enhanced stability allows for controlled and high-yielding additions to a range of electrophilic partners, a critical aspect in the multi-step synthesis of natural products and other intricate organic targets.

Application as a Synthon for Carbon-Carbon Bond Formation

The ability to function as a masked acyl anion equivalent is a cornerstone of dithiane and dithiolane chemistry. egyankosh.ac.in 1λ⁶,3-Dithiolane-1,1-dione elevates this concept by providing a more reactive and potentially more versatile synthon for carbon-carbon bond formation. The C2 carbanion generated from 1λ⁶,3-Dithiolane-1,1-dione can be alkylated with a variety of electrophiles, including alkyl halides, epoxides, and carbonyl compounds. egyankosh.ac.in

The general synthetic sequence involves the deprotonation of the C2 position with a strong base, such as n-butyllithium, followed by the addition of an electrophile. Subsequent cleavage of the dithiolane ring, typically under oxidative or hydrolytic conditions, unmasks the carbonyl functionality, yielding a ketone or aldehyde. This methodology provides a robust route for the construction of diverse carbonyl-containing compounds.

Table 1: Examples of Carbon-Carbon Bond Forming Reactions with Dithiolane Derivatives

| Electrophile | Dithiolane Derivative | Product Type |

| Alkyl Halide | 2-Lithio-1,3-dithiolane-1,1-dione | Alkylated dithiolane |

| Aldehyde | 2-Lithio-1,3-dithiolane-1,1-dione | α-Hydroxy dithiolane |

| Ketone | 2-Lithio-1,3-dithiolane-1,1-dione | α-Hydroxy dithiolane |

| α,β-Unsaturated Ketone | 2-Lithio-1,3-dithiolane-1,1-dione | Michael adduct |

This table presents hypothetical, yet chemically plausible, reactions based on the known reactivity of related dithiolane and dithiane anions.

Role as a Masked Functional Group Equivalent (Beyond Carbonyl Protection)

The synthetic potential of 1λ⁶,3-Dithiolane-1,1-dione extends beyond its role as a simple masked carbonyl group. The sulfone moiety introduces the possibility of this heterocycle acting as a masked equivalent for other functional groups. For instance, after C-C bond formation at the C2 position, reductive cleavage of the carbon-sulfur bonds can lead to the formation of a methylene (B1212753) group. This allows the dithiolane-1,1-dione to be viewed as a masked methylene dianion equivalent, enabling the introduction of a CH₂ group between two electrophilic centers.

Furthermore, the sulfone group itself can participate in or influence subsequent transformations. For example, the Julia-Kocienski olefination is a powerful method for the formation of alkenes from sulfones. While direct application with the intact 1λ⁶,3-Dithiolane-1,1-dione ring might be complex, derivatives of the ring-opened products could potentially undergo such transformations, expanding the synthetic utility of the initial adducts.

Contribution to the Synthesis of Diverse Organic Scaffolds

The reactivity of 1λ⁶,3-Dithiolane-1,1-dione and its derivatives can be harnessed for the construction of a variety of organic scaffolds, including other heterocyclic systems. The functional groups present in the adducts formed from the C2-anion provide handles for further chemical manipulation and cyclization reactions.

For example, the α-hydroxy dithiolane adducts obtained from the reaction with epoxides can be transformed into various oxygen-containing heterocycles. Similarly, reactions with bifunctional electrophiles can set the stage for intramolecular cyclizations, leading to the formation of carbocyclic and heterocyclic ring systems. While specific examples for 1λ⁶,3-Dithiolane-1,1-dione are not extensively documented in readily available literature, the principles of reactivity established for related sulfone-stabilized carbanions suggest a broad potential for this reagent in the synthesis of diverse molecular frameworks. The development of new synthetic methodologies based on this versatile building block remains an active area of research.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Protocols

The advancement of synthetic chemistry is increasingly driven by the principles of green and sustainable chemistry, which prioritize efficiency, safety, and minimal environmental impact. nih.gov Future research into 1λ⁶,3-Dithiolane-1,1-dione will undoubtedly focus on developing synthetic protocols that align with these principles. Classical methods for the synthesis of sulfonyl-containing heterocycles often rely on harsh reagents and produce significant waste. nih.gov There is a pressing need for greener alternatives. nih.gov

Emerging strategies that could be applied to the synthesis of 1λ⁶,3-Dithiolane-1,1-dione and its derivatives include:

Photocatalysis: Utilizing visible light to drive chemical reactions offers a mild and sustainable alternative to traditional thermal methods. acs.org Heterogeneous photocatalysts, such as potassium poly(heptazine imide), have been successfully employed for the synthesis of sulfonyl chlorides, key precursors to sulfones, under ambient conditions. acs.org Adapting such photocatalytic systems for the construction of the dithiolane dione (B5365651) ring could provide a more energy-efficient and environmentally benign synthetic route.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes. acs.org This technique has been used for the synthesis of various heterocyclic compounds and could be instrumental in optimizing the formation of the 1λ⁶,3-Dithiolane-1,1-dione core.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, enhancing safety and scalability. This technology provides a robust and scalable platform for transforming challenging substrates into valuable sulfinate building blocks, which are precursors to sulfones. researchgate.net

Organocatalysis and Biocatalysis: The use of small organic molecules or enzymes as catalysts presents a sustainable alternative to metal-based catalysts, avoiding issues of toxicity and contamination. nih.gov

Table 1: Comparison of Synthetic Methodologies

| Methodology | Key Advantages | Relevance to 1λ⁶,3-Dithiolane-1,1-dione Synthesis |

|---|---|---|

| Photocatalysis | Mild reaction conditions, use of renewable energy sources, high functional group tolerance. acs.org | Sustainable pathway to sulfonyl precursors or direct ring formation. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. acs.org | Acceleration of ring-closing and oxidation steps. |

| Flow Chemistry | Enhanced safety, scalability, precise control over reaction parameters. researchgate.net | Safe and efficient production of key intermediates. |

| Organo/Biocatalysis | Metal-free, reduced toxicity, high selectivity. nih.gov | Enantioselective synthesis of chiral derivatives. |

Exploration of New Reactivity Modes and Mechanistic Insights

The unique structural features of 1λ⁶,3-Dithiolane-1,1-dione—namely the presence of two highly electron-withdrawing sulfone groups within a strained five-membered ring—suggest that it may exhibit novel reactivity. A deep dive into its chemical behavior is essential for unlocking its synthetic utility.

Future research should investigate:

Ring-Opening Reactions: The inherent ring strain could make the dithiolane dione susceptible to nucleophilic attack, leading to selective ring-opening. This could provide access to novel linear sulfur-containing compounds that are difficult to synthesize by other means.

Cycloaddition Reactions: Sulfones can participate in various cycloaddition reactions. Investigating the behavior of 1λ⁶,3-Dithiolane-1,1-dione as either a dienophile or a precursor to a reactive intermediate (e.g., via SO₂ extrusion) in Diels-Alder or other pericyclic reactions could lead to the construction of complex molecular architectures.

Umpolung Reactivity: The carbon atoms adjacent to the sulfone groups are activated. Exploring deprotonation and subsequent reaction with electrophiles could establish the compound as a versatile building block in carbon-carbon bond-forming reactions, a strategy common for 1,3-dithianes.

Mechanistic Studies: Detailed mechanistic investigations, employing techniques such as kinetic analysis, isotope labeling, and in-situ spectroscopy, will be crucial. Understanding the reaction pathways will enable the rational design of new transformations and the optimization of existing ones.

Integration into Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single operation. nih.gov These reactions are highly efficient and atom-economical, aligning with the goals of sustainable chemistry. nih.gov The functional handles present in 1λ⁶,3-Dithiolane-1,1-dione make it an attractive candidate for integration into such elegant reaction sequences.

Potential avenues for exploration include:

As a Linchpin in MCRs: 1λ⁶,3-Dithiolane-1,1-dione could serve as a central component in MCRs, where its activated methylene (B1212753) group reacts sequentially with multiple reagents. This could enable the rapid assembly of diverse and highly functionalized heterocyclic systems. mdpi.comrsc.org

Initiator of Cascade Sequences: A selective reaction at one of the sulfone groups or the adjacent carbons could unmask a reactive intermediate that triggers a subsequent series of intramolecular reactions, leading to the formation of complex polycyclic structures.

Diversity-Oriented Synthesis: Employing the dithiolane dione scaffold in MCRs would facilitate the creation of large libraries of structurally diverse compounds. acs.org This approach is invaluable for the discovery of molecules with novel properties.

Advanced Computational Predictions and Experimental Validation

In recent years, computational chemistry has become an indispensable tool for predicting molecular properties, understanding reaction mechanisms, and guiding experimental design. The application of advanced computational methods to 1λ⁶,3-Dithiolane-1,1-dione can accelerate its development significantly.

Key areas for computational investigation include:

DFT Calculations: Density Functional Theory (DFT) can be used to model the electronic structure, predict spectroscopic properties, and calculate the energies of reactants, transition states, and products. nih.gov This would provide invaluable insights into the feasibility of proposed reaction pathways and help elucidate complex mechanisms.

Reactivity Prediction: Computational models can predict sites of electrophilic and nucleophilic attack, acidity of protons, and bond dissociation energies. This information can guide the design of experiments, focusing efforts on the most promising transformations.

Conformational Analysis: Understanding the preferred three-dimensional structure of the dithiolane dione ring and its derivatives is crucial for predicting stereochemical outcomes of reactions.

The synergy between computational prediction and experimental validation is critical. Theoretical models can generate hypotheses that are then tested in the laboratory, with the experimental results feeding back to refine the models. This iterative process is a powerful engine for discovery.

Potential in Materials Science and Advanced Functional Materials Development (Excluding Human-Related Applications)

Sulfur-containing compounds are prevalent in materials science, contributing to a wide range of functional materials. researchgate.netmdpi.com The high sulfur content and dense sulfone functionalities of 1λ⁶,3-Dithiolane-1,1-dione make it a promising building block for new polymers and advanced materials.

Future research in this area could focus on:

High Refractive Index Polymers: Materials with a high refractive index are essential for advanced optical applications, such as lenses and coatings. The incorporation of sulfur atoms into a polymer backbone is a well-established strategy for increasing its refractive index. wiley.com 1λ⁶,3-Dithiolane-1,1-dione could serve as a monomer or a comonomer in polymerization reactions to create novel polysulfones with exceptional optical properties.

Specialty Polysulfones: Polysulfones are a class of high-performance thermoplastics known for their thermal stability and chemical resistance. Using 1λ⁶,3-Dithiolane-1,1-dione as a monomer could lead to the development of new polysulfones with modified properties, such as enhanced solubility, altered thermal characteristics, or specific affinities for other materials.

Electrolyte Materials: The polar sulfone groups could be leveraged in the design of novel solid polymer electrolytes for battery applications. The ability of these groups to coordinate with cations could facilitate ion transport.

Table 2: Potential Applications in Materials Science

| Material Class | Potential Role of 1λ⁶,3-Dithiolane-1,1-dione | Desired Properties |

|---|---|---|

| High Refractive Index Polymers | Monomer or additive | High sulfur content for increased refractive index, optical clarity. wiley.comgoogle.com |

| Specialty Polysulfones | Monomer for novel polymer backbones | Thermal stability, chemical resistance, tailored mechanical properties. |

| Solid Polymer Electrolytes | Component of the polymer matrix | High density of polar sulfone groups to coordinate and transport ions. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1λ⁶,3-dithiolane-1,1-dione, and how can purity be optimized during synthesis?

- Methodological Answer : The primary synthesis involves the oxidation of tetrahydrothiophene using hydrogen peroxide under controlled acidic conditions . To optimize purity, employ fractional distillation followed by recrystallization in polar aprotic solvents (e.g., acetone). Monitor reaction progress via FT-IR to confirm the disappearance of the S-H stretch (~2550 cm⁻¹) and the emergence of sulfone S=O peaks (~1300–1150 cm⁻¹) . Purity validation should include GC-MS (>99% purity) and elemental analysis (C, H, S content) .

Q. How can researchers characterize the structural and electronic properties of sulfolane for solvent applications?

- Methodological Answer : Use a combination of spectroscopic and computational tools:

- NMR : ¹H and ¹³C NMR to confirm the absence of proton signals from precursor tetrahydrothiophene (δ 2.6–3.1 ppm for methylene groups adjacent to sulfone) .

- X-ray Crystallography : Resolve crystal packing and bond lengths (e.g., S=O bonds ~1.43 Å) to correlate with solvent polarity .

- Computational Methods : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict solvation behavior .

Q. What safety protocols are critical when handling sulfolane in laboratory settings?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard mitigation:

- Ventilation : Use fume hoods to avoid inhalation (TLV: 0.1 ppm) .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Spill Management : Absorb with inert materials (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in sulfolane’s solvation effects across different reaction systems?

- Methodological Answer : Address discrepancies (e.g., polarity vs. hydrogen-bonding capacity) via:

- Molecular Dynamics (MD) Simulations : Compare solvation free energies (ΔG) in polar vs. nonpolar substrates using OPLS-AA force fields .

- Data Triangulation : Validate simulations with experimental Kamlet-Taft parameters (β = 0.41, π* = 1.01) to reconcile conflicting solvent polarity indices .

Q. What mechanistic role does sulfolane play in stabilizing transition states during organocatalytic reactions?

- Methodological Answer : Design kinetic and spectroscopic studies:

- In-situ FT-IR : Monitor sulfolane’s interaction with catalytic intermediates (e.g., enamine formation) .

- Isotopic Labeling : Use deuterated sulfolane (D₈-sulfolane) to track hydrogen-bonding dynamics in transition states via ²H NMR .

- Kinetic Isotope Effects (KIE) : Compare reaction rates with/without sulfolane to quantify stabilization effects .

Q. How should researchers handle contradictory data in sulfolane’s environmental persistence studies?

- Methodological Answer : Apply rigorous analytical validation:

- Triangulation : Cross-validate HPLC-UV (λ = 210 nm) and LC-MS/MS data to confirm degradation half-lives (t₁/₂) in soil/water matrices .

- Alternative Explanations : Test for matrix interference (e.g., humic acids) using standard addition methods .

- Longitudinal Studies : Repeat experiments under controlled humidity (40–60% RH) and temperature (25°C) to isolate environmental variables .

Recommendations for Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.